![molecular formula C15H12F5N B1378793 Benzyl[1-(2,3-difluorophenyl)-2,2,2-trifluoroethyl]amine CAS No. 1461706-32-0](/img/structure/B1378793.png)
Benzyl[1-(2,3-difluorophenyl)-2,2,2-trifluoroethyl]amine
Vue d'ensemble
Description
Benzyl[1-(2,3-difluorophenyl)-2,2,2-trifluoroethyl]amine (BDFT) is a fluorinated amine compound with a wide range of applications in scientific research. It has a unique combination of properties that make it an attractive choice for many laboratory experiments. BDFT is a colorless, odorless, and volatile compound that is readily soluble in organic solvents. It is highly stable and has a low melting point, making it an excellent choice for a variety of applications.
Applications De Recherche Scientifique
Synthesis and Chemical Reactions
Wittig Olefination and Hydrolysis
The synthesis of (2,2,2-Trifluoroethyl)triphenylphosphonium trifluoromethanesulfonate and its reactions have been explored. Wittig olefination with aromatic aldehydes yields 3,3,3-trifluoropropenylidene compounds. Moreover, hydrolysis in methanol with sodium hydroxide leads to (2,2-dimethoxyvinyl)triphenylphosphonium triflate instead of the expected (2,2,2-trifluoroethyl)diphenylphosphane oxide. Secondary amines react to form novel (Z)-(2-amino-2-fluorovinyl)triphenylphosphonium triflates in high yields (Hanamoto, Morita, & Shindo, 2003).
Regiocontrolled Hydroarylation
Aryl(trifluoromethyl)-substituted alkynes react with arenes in superacids to yield 1,1-diaryl-2-trifluoromethylethenes and potentially bioactive trifluoromethylated 1'H-spiro[azirine-2,4'-quinolin]-2'(3'H)-ones through a CF3-radical-triggered tandem reaction, showcasing the potential for synthesizing bioactive molecules (Alkhafaji et al., 2013; Meng et al., 2017).
Palladium-catalyzed Trifluoroethylation
The development of methods for trifluoroethylation of organoboronic acids and esters using trifluoroethyl iodide under mild conditions, highlights the importance of this chemical group in enhancing the biological activity of molecules. This process is significant for medicinal chemistry and related fields (Zhao & Hu, 2012).
Material Applications
- Fluorinated Polyimides: The synthesis of soluble fluoro-polyimides from fluorine-containing aromatic diamines and dianhydrides showcases the application of these chemicals in creating materials with excellent thermal stability, low moisture absorption, and high hygrothermal stability. These characteristics are crucial for advanced material applications, such as in electronics and aerospace industries (Xie et al., 2001).
Propriétés
IUPAC Name |
N-benzyl-1-(2,3-difluorophenyl)-2,2,2-trifluoroethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F5N/c16-12-8-4-7-11(13(12)17)14(15(18,19)20)21-9-10-5-2-1-3-6-10/h1-8,14,21H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBQRCPAYNRTITP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(C2=C(C(=CC=C2)F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F5N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl[1-(2,3-difluorophenyl)-2,2,2-trifluoroethyl]amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Bromo-6-ethyl-7-methoxy-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B1378710.png)


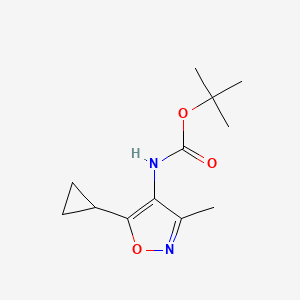
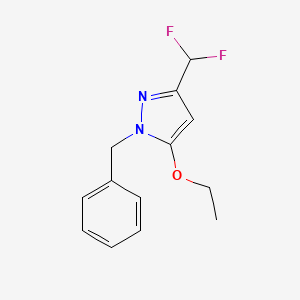
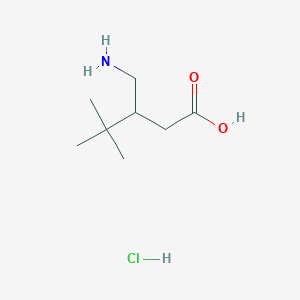
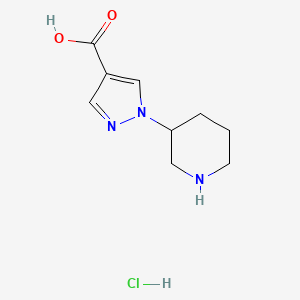
![1-[1-(azetidin-3-yl)-1H-1,2,3-triazol-4-yl]ethan-1-ol dihydrochloride](/img/structure/B1378724.png)
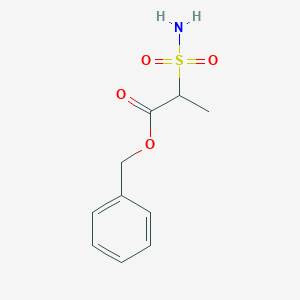
![tert-butyl N-{2-[(piperidin-2-ylmethyl)carbamoyl]ethyl}carbamate](/img/structure/B1378727.png)
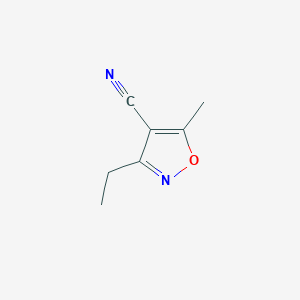

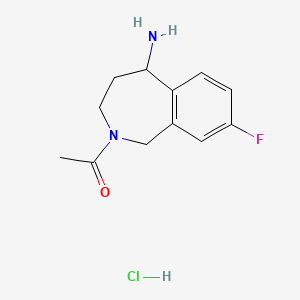
![ethyl 1-[2-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylate](/img/structure/B1378733.png)